molecular formula C20H24ClN3O3 B11987050 4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine

4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine

Cat. No.: B11987050
M. Wt: 389.9 g/mol
InChI Key: CPIBALKZGQLUMW-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a benzylidene group with three methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-chlorophenyl group. This can be achieved through nucleophilic substitution reactions where piperazine reacts with 4-chlorobenzyl chloride under basic conditions.

    Formation of the Benzylidene Derivative: The benzylidene group is introduced by reacting 3,4,5-trimethoxybenzaldehyde with the piperazine derivative. This step often involves condensation reactions under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Levocetirizine: A known antihistamine with a similar piperazine structure.

    Diphenhydramine: Another antihistamine with a different core structure but similar pharmacological effects.

    Promethazine: A phenothiazine derivative with antihistamine properties.

Uniqueness

(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE is unique due to its specific substitution pattern, which may confer distinct binding affinities and pharmacokinetic properties compared to other antihistamines .

Properties

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C20H24ClN3O3/c1-25-18-12-15(13-19(26-2)20(18)27-3)14-22-24-10-8-23(9-11-24)17-6-4-16(21)5-7-17/h4-7,12-14H,8-11H2,1-3H3/b22-14+

InChI Key

CPIBALKZGQLUMW-HYARGMPZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.